Caryolane-1,9beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caryolane-1,9beta-diol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a natural product isolated from various plant sources, including the pods of Sindora sumatrana . This compound is characterized by its unique tricyclic structure, which includes multiple hydroxyl groups, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caryolane-1,9beta-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4), which introduces hydroxyl groups to the alkene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources. The compound is isolated from plant materials using solvent extraction, followed by chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Caryolane-1,9beta-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
Caryolane-1,9beta-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of caryolane-1,9beta-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function . It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interfering with the signaling pathways involved in its synthesis .
Comparison with Similar Compounds
Caryolane-1,9beta-diol is unique among sesquiterpenoids due to its specific tricyclic structure and hydroxyl group arrangement. Similar compounds include:
Caryophyllene: Another sesquiterpenoid with a bicyclic structure, known for its anti-inflammatory and analgesic properties.
Caryophyllene oxide: A derivative of caryophyllene, which also exhibits biological activities and is used in the synthesis of various organic compounds.
Clovane-2alpha,9beta-diol: A related sesquiterpenoid with similar hydroxyl group placement but different ring structure.
These compounds share some chemical and biological properties with this compound but differ in their structural details and specific applications.
Properties
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOMLIUSIKKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.